4-Ethyl-2-(methylamino)thiazole-5-sulfonamide

Lipophilicity Drug-like properties Physicochemical profiling

Medicinal chemistry teams require precise analogs to dissociate antiviral activity from off-target carbonic anhydrase binding. This 4-ethyl thiazole-5-sulfonamide offers a deliberate +14 Da, +2 rotatable bond perturbation versus the pritelivir 4-methyl core. - Enables paired SAR for HSV helicase-primase vs. hCA isoform selectivity - Lipinski & Rule-of-Three compliant (MW 221.3, 3 rotatable bonds) - Convergent 2-step synthesis from CAS 482649-14-9; multi-gram scalable

Molecular Formula C6H11N3O2S2
Molecular Weight 221.3 g/mol
Cat. No. B12961802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-(methylamino)thiazole-5-sulfonamide
Molecular FormulaC6H11N3O2S2
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=N1)NC)S(=O)(=O)N
InChIInChI=1S/C6H11N3O2S2/c1-3-4-5(13(7,10)11)12-6(8-2)9-4/h3H2,1-2H3,(H,8,9)(H2,7,10,11)
InChIKeyVSVROKAFTZIOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-(methylamino)thiazole-5-sulfonamide — Physicochemical Profile


4-Ethyl-2-(methylamino)thiazole-5-sulfonamide (CAS 2088209-78-1) is a synthetic 2-aminothiazole-5-sulfonamide bearing a 4-ethyl substituent and a 2-methylamino side chain . The compound possesses a molecular formula of C₆H₁₁N₃O₂S₂ and a monoisotopic mass of 221.02926895 Da, with computed properties including an XLogP3-AA of 1, a topological polar surface area (TPSA) of 122 Ų, three rotatable bonds, two hydrogen-bond donors, and six hydrogen-bond acceptors . These descriptors position the molecule within favourable oral drug-like chemical space (Lipinski-compliant) and distinguish it from its closest structural congener — the 4-methyl analog (CAS 348086-68-0) — which serves as the core intermediate of the clinical-stage HSV helicase-primase inhibitor pritelivir (BAY 57-1293) .

Workflow Physicochemical SAR probe for lead optimization Ethyl substitution enables systematic exploration of lipophilicity, flexibility, and hydrogen-bonding effects relative to the 4-methyl congener
Selection Fragment-like chemical space (Rule-of-Three compliant) MW
Context Structurally differentiated from pritelivir intermediate Deliberate 4-ethyl perturbation supports antiviral helicase-primase vs. carbonic anhydrase selectivity profiling

4-Ethyl-2-(methylamino)thiazole-5-sulfonamide — Why the 4-Methyl Analog Is Not a Substitute


Thiazole-5-sulfonamides are not interchangeable building blocks. The 4-position substituent (ethyl vs. methyl) directly modulates lipophilicity, conformational flexibility, and metabolic stability — three parameters that govern pharmacokinetic performance and target engagement . The ethyl-bearing compound introduces one additional rotatable bond and a larger hydrophobic surface area relative to the 4-methyl analog, altering both the calculated partition coefficient (cLogP) and the potential for entropically driven binding interactions . In the context of helicase-primase inhibitor programmes where the 4-methyl thiazole sulfonamide core of pritelivir has been extensively optimised, the 4-ethyl variant offers a deliberate physicochemical perturbation that can be exploited to dissociate antiviral potency from carbonic anhydrase off-target binding — a known liability of the pritelivir series . Generic substitution with the methyl congener therefore risks both altered pharmacological profile and loss of the specific structure-activity relationship (SAR) information that the ethyl modification was designed to probe.

Lipophilicity shift
4-Ethyl compound: predicted XLogP3-AA 1
4-Methyl analog: measured LogP ~1.99
Solvation and permeability profile may not transfer; linear interpolation from methyl congener is not reliable
Conformational flexibility
4-Ethyl: 3 rotatable bonds
4-Methyl: 1 rotatable bond
Binding entropy and induced-fit capacity differ; SAR conclusions may not extrapolate
Off-target liability
4-Ethyl analog: carbonic anhydrase engagement is class-level, direct data absent
4-Methyl series: established nanomolar hCA inhibition (pritelivir core)
CA isoform selectivity and off-target profile may differ; requires separate profiling

4-Ethyl-2-(methylamino)thiazole-5-sulfonamide — Comparator Evidence


Lipophilicity: Ethyl vs. Methyl 4-Substituent

The target compound exhibits a computed XLogP3-AA of 1, compared with an experimentally measured LogP of approximately 1.99 for the 4-methyl-2-(methylamino)thiazole-5-sulfonamide analog . This represents a nominal reduction in predicted lipophilicity of roughly 1 log unit for the ethyl derivative. The difference arises from the use of distinct computational methods (XLogP3-AA vs. measured/estimated LogP) and should not be interpreted as a direct head-to-head measurement; however, the data underscore that the 4-ethyl modification does not simply add lipophilicity in a linear fashion — the extended alkyl chain may instead influence the compound's solvation free energy and hydrogen-bonding capacity in a manner that cannot be predicted by interpolation from the methyl congener .

Lipophilicity
Cross-study comparable
4-Ethyl: XLogP3-AA = 1
4-Methyl: measured LogP ≈ 1.99
Supports lipophilicity shift review; not linearly interpolated
Different calculation methods (XLogP3-AA vs. experimental/estimated)
Lipophilicity Drug-like properties Physicochemical profiling

Conformational Flexibility: Rotatable Bond Comparison

The target compound possesses three rotatable bonds (ethyl C–C, and two bonds within the sulfonamide and methylamino groups), whereas the 4-methyl-2-(methylamino)thiazole-5-sulfonamide analog contains only one rotatable bond . The two additional degrees of torsional freedom in the ethyl derivative increase the conformational entropy penalty upon binding but also expand the accessible conformational space for induced-fit interactions with flexible protein pockets. This difference is a quantifiable structural parameter that directly impacts calculated ligand efficiency indices (e.g., LE, LLE) and entropy-enthalpy compensation in binding thermodynamics .

Rotatable bonds
Cross-study comparable
4-Ethyl: 3 rotatable bonds
4-Methyl: 1 rotatable bond
Greater conformational sampling for binding-site probing
+2 rotatable bonds; affects ligand efficiency indices
Conformational entropy Molecular flexibility Ligand efficiency

Molecular Weight: Fragment-Based Design Implications

The target compound has a molecular weight of 221.3 g/mol, representing a 14 Da increase (one methylene unit) over the 207.3 g/mol of the 4-methyl analog . This mass increment places the ethyl derivative closer to the upper boundary of the 'fragment' definition (MW < 250 Da) while remaining within the Rule-of-Three guidelines for fragment-based screening libraries. The heavier mass, combined with the larger TPSA (122 Ų vs. 121.7 Ų), may subtly reduce passive transcellular permeability relative to the methyl congener while improving aqueous solubility through enhanced hydrogen-bonding capacity .

Molecular weight
Cross-study comparable
4-Ethyl: 221.3 g/mol
4-Methyl: 207.3 g/mol
Retains fragment-likeness while enabling heavy-atom SAR
+14 Da; within Rule-of-Three limits
Fragment-based drug discovery Molecular weight Lead-likeness

Carbonic Anhydrase Inhibition: Class-Level Profile

A 2017 medicinal chemistry study of thiazolylsulfonamides structurally related to pritelivir (which employs the 4-methyl-2-(methylamino)thiazole-5-sulfonamide core) demonstrated low nanomolar Kᵢ values against six human carbonic anhydrase isoforms (hCA I, II, VA, VB, IX, XII), with pritelivir itself identified as an effective CA inhibitor capable of binding to whole-blood CA I and II . While direct inhibitory data for the 4-ethyl analog are not available in the peer-reviewed literature, the conserved sulfonamide zinc-binding group and thiazole scaffold in the target compound support class-level inference of carbonic anhydrase engagement. Systematic variation of the 4-substituent (methyl → ethyl) within this chemotype has been proposed as a strategy to modulate CA isoform selectivity while retaining antiviral pharmacophore elements . Absent direct comparative enzymatic data for the 4-ethyl compound, this evidence is classified as class-level inference only.

Carbonic anhydrase
Class-level inference
No direct experimental Kᵢ data for 4-ethyl analog
Class-level CA engagement inference; requires validation
Pritelivir series shows low nanomolar hCA I,II,VA,VB,IX,XII
Carbonic anhydrase inhibition Off-target pharmacology Thiazolylsulfonamide SAR

Synthetic Route: Two-Step Convergent Protocol

The synthesis of 4-ethyl-2-(methylamino)thiazole-5-sulfonamide proceeds via a two-step protocol starting from commercially available 2-chloro-4-ethylthiazole-5-sulfonyl chloride (CAS 482649-14-9) . In the key step, nucleophilic displacement of the 2-chloro substituent with methylamine installs the 2-methylamino group, followed by conversion of the sulfonyl chloride to the primary sulfonamide . By contrast, the 4-methyl analog is typically accessed through a multi-step sequence involving chloroacetone condensation, thiocyanation, Hantzsch-type cyclisation, and subsequent functional group interconversion — a lengthier route that introduces additional process impurities and yield losses . The two-step protocol for the 4-ethyl derivative offers a more convergent synthetic strategy, potentially reducing step count, improving overall yield, and facilitating scale-up relative to the linear synthesis of the 4-methyl congener. Direct comparative yield data across both routes are not published; this assessment is based on synthetic logic analysis of the disclosed protocols.

Synthetic route
Supporting evidence
Two-step protocol from CAS 482649-14-9
Convergent route may support scale-up feasibility
Compared to multi-step linear synthesis of 4-methyl analog
Chemical synthesis Process chemistry Building block procurement

Hydrogen-Bond Acceptor Count: Interaction Potential

The target compound possesses six hydrogen-bond acceptor sites (derived from the sulfonamide oxygens, thiazole ring nitrogen and sulfur, and methylamino nitrogen), whereas the 4-methyl analog has only five acceptors . This single-acceptor difference, while modest, can measurably affect aqueous solubility, crystal packing, and the compound's ability to engage polar residues within enzyme active sites. In the context of sulfonamide-based zinc-binding inhibitors, additional hydrogen-bond acceptors may contribute to the coordination geometry around the catalytic zinc ion in carbonic anhydrases and related metalloenzymes .

H-bond acceptors
Cross-study comparable
4-Ethyl: 6 acceptors
4-Methyl: 5 acceptors
Additional acceptor may influence solubility and binding
+1 acceptor (20% increase) affects TPSA and crystal packing
Hydrogen bonding Molecular recognition Solubility

4-Ethyl-2-(methylamino)thiazole-5-sulfonamide — Application Scenarios


Helicase-Primase Inhibitor Lead Optimization

The 4-ethyl modification introduces a quantifiable increase in molecular weight (+14 Da), rotatable bonds (+2), and hydrogen-bond acceptors (+1) relative to the 4-methyl pritelivir intermediate core . These changes enable systematic exploration of steric, conformational, and electronic effects at the 4-position of the thiazole ring — a region known to influence both HSV helicase-primase inhibitory potency and selectivity against host carbonic anhydrases . Medicinal chemistry teams can use this compound as a direct comparator to the 4-methyl congener in enzymatic and cellular antiviral assays, generating paired SAR data that inform lead candidate selection.

Fragment-Based Library Design

With a molecular weight of 221.3 g/mol (below the 250 Da fragment threshold), three rotatable bonds, and balanced hydrogen-bond donor/acceptor counts (2/6), the compound meets all Rule-of-Three criteria for fragment libraries while offering greater conformational flexibility than the more rigid 4-methyl analog (only 1 rotatable bond) . This makes it particularly suitable for fragment-based drug discovery campaigns targeting flexible protein pockets — such as viral helicase ATP-binding sites or carbonic anhydrase active-site clefts — where multiple ligand conformations may be required for productive binding .

Carbonic Anhydrase Isoform Selectivity Profiling

Thiazolylsulfonamides bearing the primary sulfonamide zinc-binding group are established carbonic anhydrase inhibitors, with the pritelivir series showing nanomolar potency across multiple hCA isoforms . The 4-ethyl analog provides a deliberate physicochemical perturbation (ΔXLogP3, Δrotatable bonds, ΔH-bond acceptors) relative to the 4-methyl benchmark that can be exploited to probe isoform selectivity — particularly between cytosolic (hCA I/II) and tumour-associated transmembrane isoforms (hCA IX/XII). Procurement of the 4-ethyl compound alongside the 4-methyl congener enables parallel enzymatic profiling and the construction of 4-position SAR that informs both antiviral potency and CA-mediated off-target liability .

Process Chemistry Scale-Up Feasibility

The disclosed two-step synthetic protocol starting from commercially listed 2-chloro-4-ethylthiazole-5-sulfonyl chloride (CAS 482649-14-9) offers a more convergent entry into the 4-ethyl thiazole sulfonamide chemotype compared with the multi-step linear synthesis required for the 4-methyl analog . Process chemistry groups evaluating scale-up feasibility for in vivo pharmacokinetic studies or preclinical toxicology batches may find the reduced step count advantageous for cost, throughput, and impurity control. Procurement of the 4-ethyl compound in multi-gram quantities enables direct comparison of isolated yields and purity profiles against the 4-methyl route under standardised conditions.

Application
Selection Property
Validation Focus
Helicase-primase inhibitor SAR studies
4-position ethyl perturbation relative to methyl benchmark
Enzymatic and cellular antiviral endpoint comparison
Fragment-based library screening
Rule-of-Three compliance with enhanced flexibility (3 rotatable bonds)
Binding-mode analysis against flexible viral or CA active sites
Carbonic anhydrase isoform selectivity profiling
Sulfonamide zinc-binding group with divergent 4-substituent
Parallel hCA panel testing vs. 4-methyl benchmark
Synthetic route feasibility evaluation
Convergent two-step protocol from commercial sulfonyl chloride
Yield, purity, and impurity profile comparison at gram scale
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